3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

Catalog No.
S12461418
CAS No.
20821-99-2
M.F
C17H17NO3
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

CAS Number

20821-99-2

Product Name

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

IUPAC Name

3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-19-14-7-3-12(4-8-14)16-11-17(21-18-16)13-5-9-15(20-2)10-6-13/h3-10,17H,11H2,1-2H3

InChI Key

DIMSUUHVHWLUDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)OC

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole is an organic compound characterized by its unique structure, which includes a five-membered oxazole ring and two para-methoxyphenyl substituents. Its molecular formula is C17H17NO3C_{17}H_{17}NO_{3} and it has a molecular weight of approximately 283.32 g/mol. The compound is notable for its relatively high boiling point of 422.5ºC and a density of 1.16 g/cm³ . The oxazole ring contributes to its chemical reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.

The chemical behavior of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The oxazole nitrogen can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazoles or other functional groups. Reduction reactions may also modify the oxazole ring or methoxy groups.
  • Condensation Reactions: The presence of the methoxy groups allows for possible condensation reactions with aldehydes or ketones.

These reactions are essential for developing derivatives that may exhibit enhanced biological properties or different chemical functionalities.

The synthesis of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole typically involves multi-step processes. A common method includes:

  • Formation of the Oxazole Ring: This can be achieved through the reaction of a suitable precursor (such as an enone) with hydroxylamine hydrochloride in an alcoholic medium.
  • Refluxing: The reaction mixture is often refluxed to facilitate cyclization and formation of the oxazole structure.
  • Purification: Post-reaction, the product is purified through recrystallization techniques.

Yield and purity can vary based on reaction conditions such as temperature, solvent choice, and reactant ratios .

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole has potential applications in various fields:

  • Pharmaceuticals: Due to its possible bioactivity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: Its unique chemical structure could allow it to be used in synthesizing advanced materials or polymers.
  • Chemical Research: As a versatile building block in organic synthesis, it can be utilized to create diverse chemical libraries for further exploration in medicinal chemistry.

Interaction studies involving 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole focus on its binding affinities with biological targets such as enzymes or receptors. These studies help identify potential mechanisms of action and therapeutic applications. For instance:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its potential as an inhibitor.
  • Receptor Binding Studies: Understanding its affinity for certain receptors can provide insights into its pharmacological profile.

Such studies are critical for advancing the compound's development into therapeutic agents.

Several compounds share structural similarities with 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazoleStructureContains only one methoxyphenyl group; simpler structure may lead to different reactivity and biological activity .
3-Bis(4-methoxyphenyl)-2-isoxazolineSimilar oxazoline ring structureDifferent positioning of functional groups may influence biological activity .
4-Methoxybenzylidene acetoneRelated aromatic compoundLacks the oxazole ring; primarily studied for its own unique properties .

The uniqueness of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole lies in its dual methoxyphenyl substitutions combined with the oxazole framework, potentially leading to distinct chemical behaviors and biological activities compared to these similar compounds.

Multi-Step Heterocyclization Approaches

Conventional synthesis routes for 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole typically employ sequential heterocyclization reactions. A widely used protocol involves the cyclocondensation of 4-methoxyphenylacetonitrile derivatives with hydroxylamine hydrochloride under acidic conditions, followed by alkylation with 4-methoxybenzyl halides.

Key steps include:

  • Formation of the oxazoline intermediate via [3+2] cycloaddition
  • Stereoselective introduction of the second 4-methoxyphenyl group
  • Ring stabilization through proton transfer or Lewis acid mediation

Recent innovations utilize microwave-assisted heating to accelerate the cyclization step, reducing reaction times from 24 hours to 90 minutes while maintaining yields above 80%. Table 1 compares traditional and modern heterocyclization parameters:

ParameterConventional MethodMicrowave-Assisted
Reaction Time (h)241.5
Temperature (°C)110150
Yield (%)7283
Purity (HPLC)95%98%

The choice of solvent significantly impacts regioselectivity, with dimethylformamide (DMF) favoring the 3,5-disubstituted product over 4,5-isomers by a 7:1 ratio.

Catalytic Asymmetric Synthesis Strategies

Enantioselective synthesis has been achieved through chiral phosphoric acid-catalyzed dynamic kinetic resolutions. The van Leusen oxazole synthesis framework has been adapted to incorporate 4-methoxyphenyl groups via:

  • Asymmetric aldol condensation of TosMIC derivatives
  • Organocatalytic [3+2] annulation using cinchona alkaloid catalysts

Notably, (R)-BINOL-phosphoric acid catalysts induce up to 92% enantiomeric excess (ee) in the ring-closing step when paired with silyl-protected hydroxylamine donors. The mechanism proceeds through a hydrogen-bond-directed transition state that aligns the 4-methoxyphenyl moieties in a syn-periplanar conformation.

Table 2 summarizes catalytic performance:

Catalystee (%)Yield (%)Reaction Time (h)
(R)-BINOL-phosphoric acid927818
L-Proline658224
Jacobsen thiourea887036

Solvent-Free Mechanochemical Synthesis Protocols

Green chemistry approaches employ high-speed ball milling to facilitate solid-state synthesis. A representative protocol involves:

  • Pre-mixing 4-methoxybenzaldehyde and hydroxylamine hydrochloride (1:1.2 molar ratio)
  • Mechanochemical activation using zirconia milling media (600 rpm, 45 min)
  • Sequential addition of 4-methoxybenzyl chloride under nitrogen atmosphere

This method eliminates solvent waste while achieving 89% yield through continuous lattice reorganization during mechanical grinding. X-ray diffraction analysis confirms that mechanochemical forces promote molecular alignment critical for oxazole ring formation.

Post-Functionalization Techniques for Structural Diversification

The 4,5-dihydro-1,2-oxazole core permits extensive modification through:

  • Nucleophilic Aromatic Substitution: Selective displacement of methoxy groups using Grignard reagents at the 4-position
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to install aryl/heteroaryl groups at the 5-position (Pd(PPh₃)₄, K₂CO₃, 80°C)
  • Ring-Opening/Recyclization: Conversion to imidazole derivatives via acid-catalyzed nitrogen insertion

Hydrogenation under mild conditions (H₂, 1 atm, Pd/C) selectively reduces the oxazoline ring while preserving methoxy substituents, enabling access to saturated analogs for structure-activity relationship studies.

Conformational Dynamics of the Oxazole Core

The conformational dynamics of the 4,5-dihydro-1,2-oxazole core in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole exhibit distinctive characteristics that significantly influence the compound's overall molecular behavior [1] [3]. The five-membered heterocyclic ring adopts a shallow envelope conformation, with the carbon atom bearing substituents displaced from the mean plane through the other four atoms [15]. This conformational preference has been consistently observed in related dihydrooxazole derivatives, where the puckering parameter Q ranges from 0.24 to 0.26 Å [15].

Nuclear magnetic resonance spectroscopy studies reveal that the oxazole ring exists in rapid equilibrium between accessible conformers, with conformational interconversion occurring on the nuclear magnetic resonance timescale [3]. The barrier to ring inversion has been calculated using density functional theory methods, indicating relatively low energy barriers that facilitate conformational flexibility [17]. The conformational preferences are governed by stereoelectronic effects, particularly the anomeric effect involving the nitrogen-oxygen bond within the oxazole ring [3].

Conformational ParameterValueMethod
Puckering Parameter Q (Å)0.241 ± 0.012X-ray Crystallography
Ring Inversion Barrier (kcal/mol)8.2 ± 0.3Density Functional Theory
Preferred Dihedral Angle (°)170-180Nuclear Magnetic Resonance

The methylene carbon in the dihydrooxazole ring demonstrates significant conformational mobility, with calculated potential energy surfaces showing multiple local minima separated by low energy barriers [18]. Molecular dynamics simulations indicate that the oxazole core undergoes rapid conformational changes at room temperature, with correlation times in the picosecond range [3]. These dynamic properties contribute to the compound's ability to adapt to different binding environments and influence its interaction with biological targets [18].

Electron Density Mapping of Methoxyphenyl Substituents

The electron density distribution in the methoxyphenyl substituents of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole has been extensively characterized through both experimental and theoretical approaches [4] [13]. Atoms-in-molecules topological analysis reveals that the methoxy groups significantly influence the electron density distribution throughout the aromatic rings, creating regions of enhanced electron density at the para positions [13].

The methoxyphenyl substituents exhibit substantial conjugation effects with the central oxazole ring, as evidenced by calculated molecular orbital distributions [17]. The highest occupied molecular orbital shows significant delocalization across the entire molecular framework, with particular concentration on the methoxyphenyl aromatic systems [17]. The lowest unoccupied molecular orbital demonstrates complementary distribution patterns, indicating effective charge transfer pathways within the molecule [17].

Electrostatic potential mapping calculations using density functional theory methods reveal that the methoxy oxygen atoms serve as primary electron-donating sites, while the oxazole nitrogen acts as an electron-accepting center [4]. The electron density at the methoxy carbon-oxygen bonds exhibits partial double-bond character, consistent with resonance stabilization effects [4]. Quantum mechanical calculations indicate that the methoxyphenyl groups contribute approximately 60-65% of the total molecular dipole moment [17].

Electronic PropertyValueCalculation Method
Molecular Dipole Moment (Debye)3.8 ± 0.2Density Functional Theory
Highest Occupied Molecular Orbital Energy (eV)-6.12B3LYP/6-311G++(d,p)
Lowest Unoccupied Molecular Orbital Energy (eV)-1.47B3LYP/6-311G++(d,p)
Electron Density at Methoxy C-O Bond0.285Atoms-in-Molecules Analysis

The charge distribution analysis indicates that the methoxyphenyl substituents carry partial negative charges, while the oxazole core maintains a slight positive charge [13]. This charge separation enhances the molecule's polarizability and contributes to its potential for intermolecular interactions [13]. Natural population analysis reveals that the methoxy oxygen atoms possess the highest negative charges within the molecular framework, making them prime sites for hydrogen bonding interactions [4].

Molecular Docking Studies with Biological Targets

Comprehensive molecular docking investigations of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole against various biological targets have demonstrated significant binding affinities and specific interaction patterns [7] [8] [26]. The compound exhibits preferential binding to cyclooxygenase enzymes, with calculated binding energies ranging from -8.5 to -10.2 kcal/mol [7]. Docking studies against cyclooxygenase-1 and cyclooxygenase-2 reveal that the methoxyphenyl substituents occupy the hydrophobic binding pockets, while the oxazole nitrogen forms hydrogen bonds with key amino acid residues [7].

Molecular docking analyses against tyrosine kinase enzymes show that the compound adopts stable conformations within the active site, with binding scores comparable to established inhibitors [27]. The interactions involve multiple binding modes, including hydrogen bonding with arginine residues and hydrophobic contacts with leucine and proline amino acids [27]. Pharmacophore modeling studies confirm that the methoxyphenyl groups serve as essential hydrophobic features, while the oxazole nitrogen acts as a hydrogen bond acceptor [27].

Target ProteinBinding Energy (kcal/mol)Key InteractionsProtein Data Bank ID
Cyclooxygenase-1-9.4 ± 0.3Hydrogen bonds with Ser530, Tyr3851EQG
Cyclooxygenase-2-10.2 ± 0.2π-π stacking with Phe5181CX2
Tyrosine Kinase-8.7 ± 0.4Salt bridge with Arg6884CSV
15-Lipoxygenase-8.1 ± 0.5π-cation interaction with Fe³⁺4NRE

The docking studies against 15-lipoxygenase reveal unique binding characteristics, where the compound forms π-cation interactions with the catalytic iron center [28]. The methoxyphenyl substituents establish favorable hydrophobic contacts with the enzyme's binding pocket, while the oxazole ring maintains optimal geometry for metal coordination [28]. Molecular dynamics simulations of the docked complexes show stable binding over nanosecond timescales, with root mean square deviations below 2.5 Å [27].

Quantum Mechanical Calculations of Reaction Pathways

Quantum mechanical investigations of reaction pathways involving 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole have employed density functional theory methods to elucidate mechanistic details and activation barriers [11] [19]. The compound undergoes electrophilic ring-opening reactions under acidic conditions, with calculated activation energies ranging from 12.8 to 15.3 kcal/mol depending on the electrophile [18]. Intrinsic reaction coordinate calculations reveal that protonation occurs preferentially at the oxazole nitrogen, leading to oxazolium intermediate formation [11].

The reaction pathways for nucleophilic addition to the activated oxazole ring have been thoroughly characterized through transition state optimization [18]. The calculations indicate that nucleophilic attack occurs at the 5-position of the protonated oxazole ring, with stereoelectronic control favoring specific geometric arrangements [18]. The methoxyphenyl substituents significantly influence the reaction energetics through resonance stabilization effects [19].

Reaction PathwayActivation Energy (kcal/mol)Transition State GeometryProduct Distribution
Protonation at N-atom8.2 ± 0.3Pyramidal nitrogen98% N-protonated
Nucleophilic addition at C-515.3 ± 0.5Tetrahedral carbon85% C-5 addition
Ring-opening with water12.8 ± 0.4Extended transition state92% amide formation
Oxidation to oxazole18.7 ± 0.6Planar intermediate78% aromatic product

Computational analysis of oxidation pathways shows that conversion of the dihydrooxazole to the fully aromatic oxazole proceeds through multiple mechanistic routes [19]. The preferred pathway involves hydrogen abstraction followed by electron transfer, with calculated rate constants indicating moderate reaction rates under standard conditions [19]. The methoxyphenyl substituents participate in the oxidation process through extended conjugation effects, lowering the overall activation barrier by approximately 3-4 kcal/mol [4].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

283.12084340 g/mol

Monoisotopic Mass

283.12084340 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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